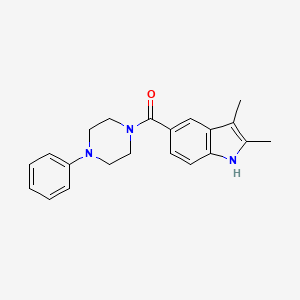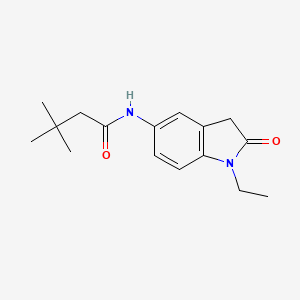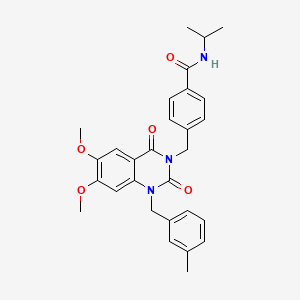
(2,3-dimethyl-1H-indol-5-yl)(4-phenylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-DIMETHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE is a complex organic compound that has garnered significant interest in various scientific fields. This compound features an indole core, which is a common structural motif in many biologically active molecules. The presence of the phenylpiperazine moiety further enhances its potential for pharmacological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIMETHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE typically involves multi-step organic reactions. One common approach is to start with the indole core and introduce the 2,3-dimethyl groups through alkylation reactions. The phenylpiperazine moiety can be attached via a nucleophilic substitution reaction, where the piperazine ring acts as a nucleophile attacking a suitable electrophilic carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,3-DIMETHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the phenylpiperazine moiety or the indole core.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the indole ring or the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted indoles or piperazines.
Aplicaciones Científicas De Investigación
2,3-DIMETHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving receptor binding and signal transduction pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,3-DIMETHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various neurotransmitter receptors, potentially modulating their activity. The indole core can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,3-DIMETHYL-1H-INDOLE: Lacks the phenylpiperazine moiety, making it less pharmacologically active.
5-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE: Lacks the 2,3-dimethyl groups, which may affect its chemical reactivity and biological activity.
2,3-DIMETHYL-5-(4-METHYLPIPERAZINE-1-CARBONYL)-1H-INDOLE: Similar structure but with a methyl group instead of a phenyl group on the piperazine moiety, potentially altering its pharmacological profile.
Uniqueness
The unique combination of the indole core, 2,3-dimethyl groups, and the phenylpiperazine moiety makes 2,3-DIMETHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE a versatile compound with significant potential in various fields of research and industry.
Propiedades
Fórmula molecular |
C21H23N3O |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
(2,3-dimethyl-1H-indol-5-yl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H23N3O/c1-15-16(2)22-20-9-8-17(14-19(15)20)21(25)24-12-10-23(11-13-24)18-6-4-3-5-7-18/h3-9,14,22H,10-13H2,1-2H3 |
Clave InChI |
YJQIQWONLWDJEM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B14973435.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B14973437.png)
![N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide](/img/structure/B14973441.png)
![4-[(3-Methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]morpholine](/img/structure/B14973448.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B14973453.png)
![4-({3-Methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B14973454.png)
![methyl 4-fluoro-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B14973463.png)
![1-({3-Methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B14973470.png)
![4-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B14973478.png)

![4-({2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B14973504.png)
![N-(2-Bromophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B14973518.png)
![N-{3-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide](/img/structure/B14973523.png)
